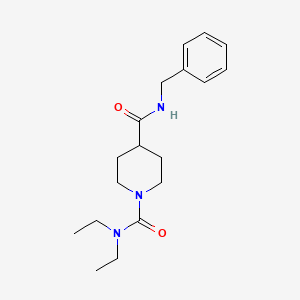![molecular formula C15H17N3O4S B5401035 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5401035.png)
2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release. MRS2500 has been widely used in scientific research to investigate the role of the P2Y1 receptor in different biological systems.
Mécanisme D'action
2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide acts as a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by extracellular nucleotides, such as ATP and ADP. Activation of the P2Y1 receptor leads to the activation of intracellular signaling pathways, including the phospholipase C pathway, which results in the release of intracellular calcium. 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide binds to the P2Y1 receptor and prevents the binding of extracellular nucleotides, thereby inhibiting the activation of the receptor and downstream signaling pathways.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide has been shown to have various biochemical and physiological effects, depending on the biological system being studied. For example, 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide has been shown to inhibit platelet aggregation, reduce vascular smooth muscle contraction, and decrease neurotransmitter release. 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide has also been shown to inhibit bone formation, promote neural development, and modulate immune response. The biochemical and physiological effects of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide are mediated by the inhibition of the P2Y1 receptor and downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide in scientific research provides several advantages. 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide is a selective antagonist of the P2Y1 receptor, which allows for the specific investigation of the role of this receptor in different biological systems. 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide is also commercially available from various chemical suppliers, which facilitates its use in scientific experiments. However, there are also limitations to the use of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide. For example, 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results. Additionally, the use of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide may not fully replicate the physiological conditions of the biological system being studied, as the inhibition of the P2Y1 receptor may have downstream effects on other signaling pathways.
Orientations Futures
There are several future directions for the use of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide in scientific research. One direction is the investigation of the role of the P2Y1 receptor in different pathological conditions, such as cardiovascular disease, cancer, and neurological disorders. Another direction is the development of more selective and potent antagonists of the P2Y1 receptor, which can provide more specific insights into the role of this receptor in different biological systems. Additionally, the use of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide in combination with other pharmacological agents or genetic manipulations can provide a more comprehensive understanding of the role of the P2Y1 receptor in different biological systems.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide involves several steps, starting from the reaction of 2-methoxy-5-nitrobenzamide with methylamine. The resulting intermediate is then reacted with 3-pyridinemethylamine and sulfonyl chloride to yield 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide. The synthesis of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.
Applications De Recherche Scientifique
2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide has been used in numerous scientific studies to investigate the role of the P2Y1 receptor in different biological systems. For example, 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide has been used to study platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release. 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide has also been used to investigate the role of the P2Y1 receptor in bone formation, neural development, and immune response. The use of 2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide in scientific research has provided valuable insights into the physiological and pathological roles of the P2Y1 receptor.
Propriétés
IUPAC Name |
2-methoxy-N-methyl-5-(pyridin-3-ylmethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-16-15(19)13-8-12(5-6-14(13)22-2)23(20,21)18-10-11-4-3-7-17-9-11/h3-9,18H,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKJNVKMHDBSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1,3-benzothiazole-5-carboxamide](/img/structure/B5400967.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5400972.png)

![4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5400983.png)
![5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5400987.png)
![3-methyl-6-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5400999.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5401014.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)pyrimidine-5-carboxamide](/img/structure/B5401025.png)
![1-{3-[(dimethylamino)carbonyl]pyridin-2-yl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5401029.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5401040.png)

![N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5401065.png)
![2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5401070.png)